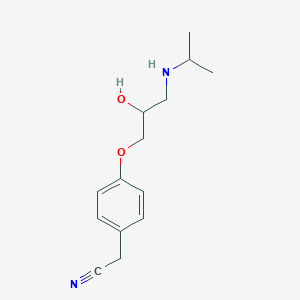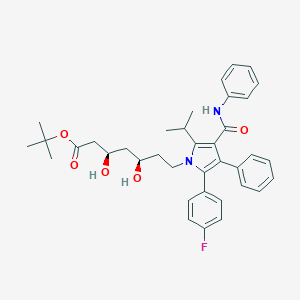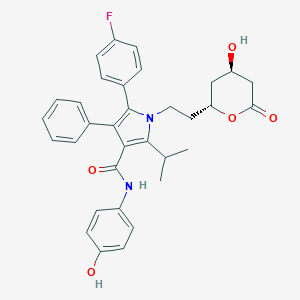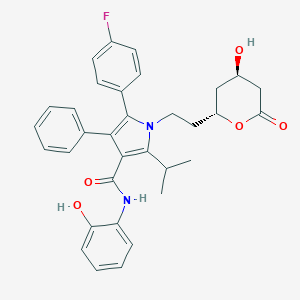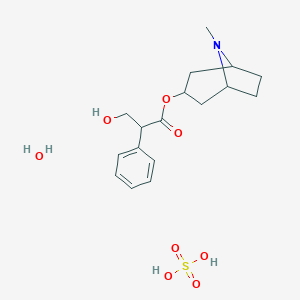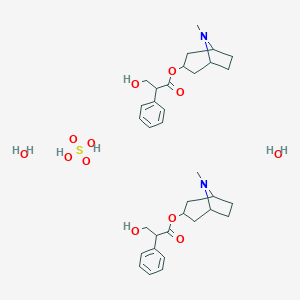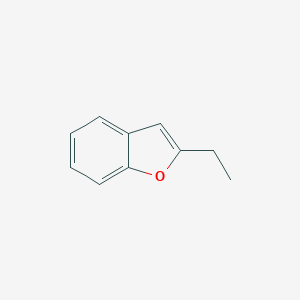
Cinepazide maleate
Overview
Description
Cinepazide maleate is a vasodilator used clinically in China for the treatment of cardiovascular, cerebrovascular, and peripheral vascular diseases . It is thought to act as a potentiator of adenosine A2 receptors and has also been characterized as a calcium channel blocker .
Synthesis Analysis
This compound can be synthesized from ethyl chlorocarbonate activation and (E) 3,4,5-trimethoxycinnamylic acid . An improved synthesis method involves several steps including preparing chloracetyl tetrohydropyrrole, preparing 1-[(1-tetrahydropyrrylcarbonyl)methyl]-4-(3,4,5-trimethoxylcinnamoyl)-piperazidine, and finally preparing 1-[(1-tetrahydropyrrylcarbonyl)methyl]-4-(3,4,5-trimethoxylcinnamoyl)-piperazidine maleate .Molecular Structure Analysis
The molecular formula of this compound is C26H35N3O9 . The exact mass is not available, but the molecular weight is 533.57 . The InChI key is XSTJTOKYCAJVMJ-GVTSEVKNSA-N .Chemical Reactions Analysis
There is limited information available on the chemical reactions of this compound .Physical And Chemical Properties Analysis
This compound is a solid powder . It is soluble in DMSO, EtOH, and H2O . It should be stored dry, dark, and at 0 - 4 C for short term or -20 C for long term .Scientific Research Applications
Treatment of Cerebral Arteriosclerosis and Ischemic Attacks : Cinepazide maleate is used in treating cerebral arteriosclerosis, transient ischemic attack, and cerebral infarction. It is a piperazine calcium antagonist and has been studied for its synthetic methods and application development (Wang Ya-juan, 2011).
Effect on Blood Rheology in Acute Cerebral Infarction : It has been shown to improve blood rheology in patients with acute cerebral infarction. Clinical trials indicate that this compound Injection can effectively reduce blood viscosity (Wen-bo Zhang & Jialun Shi, 2008).
Treatment of Congestive Heart Failure (CHF) : Studies have observed better curative effects when using this compound in CHF treatment compared to control groups receiving conventional drugs (L. Hong-yu, 2011).
Influence on Vascular Endothelial Function in Acute Myocardial Infarction : this compound can significantly improve vascular endothelial function in patients with acute myocardial infarction (J. Niu & Zhao-xi Ma, 2015).
Neuroprotective Function : It has shown neuroprotective effects, particularly in cerebral ischemia models. Studies suggest that this compound preconditioning can reduce the area of cerebral ischemia and improve neurological outcomes (Qi Chen, 2013).
Treatment of Hypertensive Intracerebral Hemorrhage : this compound can improve the resolution of hematoma and perilesional edema in hypertensive intracerebral hemorrhage patients, enhancing neurological function (Yan Bin, 2007).
Photoisomerism in Clinical Therapy : Its photoinduced tautomerisation has been studied, with findings indicating that suitable storage conditions (airtight, light-free, and room temperature) are crucial for its stability (Huaxiang Liu et al., 2011).
Treatment of Acute Cerebral Infarction : this compound has been found effective in treating acute cerebral infarction, with clinical observations noting improvement in nerve function and reduction in complications (Chen Bi, 2006).
Effect on Serum Inflammatory Factors in ICU Patients : It reduces serum inflammatory factor levels in ICU patients with severe cerebral hemorrhage post-surgery, improving cerebrovascular function and cerebral nerve function (Jing Zhang et al., 2021).
Protection Against Oxygen–Glucose Deprivation-Induced Injury : this compound protects neuronal cells against oxygen–glucose deprivation injury by preserving mitochondrial functions (Jun Zhao et al., 2014).
Mechanism of Action
Target of Action
Cinepazide maleate, a vasodilator used in China for the treatment of cardiovascular and cerebrovascular diseases, and peripheral vascular diseases , appears to work by potentiating A2 adenosine receptors . It is also a weak calcium channel blocker .
Mode of Action
As a calcium channel blocker, this compound prevents the entry of calcium ions across the membrane into vascular smooth muscle cells . This leads to the relaxation of the vascular smooth muscle, causing dilation of the cerebral, coronary, and peripheral blood vessels . This results in the alleviation of vascular spasms, reduction of vascular resistance, and an increase in blood flow .
Biochemical Pathways
It is known that the drug enhances the effects of adenosine and cyclic adenosine monophosphate (camp), leading to a reduction in oxygen consumption .
Result of Action
This compound has been shown to improve neurological function and activities of daily living, reduce disability, and promote functional recovery in patients with acute ischemic stroke . It has also been shown to effectively reduce the serum inflammatory factor levels of ICU patients with severe cerebral hemorrhage after surgery, alleviate the oxidative stress response in the body, and improve the cerebrovascular function and cerebral nerve function .
Safety and Hazards
Cinepazide maleate is harmful if swallowed . It is recommended to avoid dust formation, breathing mist, gas or vapours, and contacting with skin and eye . Use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .
Biochemical Analysis
Biochemical Properties
Cinepazide Maleate interacts with A2 adenosine receptors, potentiating their effects . This interaction plays a crucial role in its function as a vasodilator .
Cellular Effects
This compound has been shown to protect neuronal cells against oxygen-glucose deprivation (OGD) injury . It suppresses OGD-induced oxidative stress, reducing intracellular reactive oxygen species and malondialdehyde production, and enhancing superoxide dismutase activity . It also has an impact on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
At the molecular level, this compound exerts its effects by stabilizing mitochondrial membrane potential, improving OGD-induced suppression of mitochondrial respiratory complex activities, and enhancing ATP production . These actions contribute to its neuroprotective effects .
Temporal Effects in Laboratory Settings
In laboratory settings, this compound has been shown to have long-term effects on cellular function. For instance, in a study of patients with acute ischemic stroke, this compound was administered once daily for 14 days, and it was found to improve neurological function and activities of daily living, reduce disability, and promote functional recovery .
Dosage Effects in Animal Models
In animal models, the effects of this compound vary with different dosages
Metabolic Pathways
It is known to interact with A2 adenosine receptors, which play a role in various metabolic processes .
Properties
| { "Design of the Synthesis Pathway": "The synthesis of Cinepazide maleate can be achieved via a multi-step process involving the reaction of several starting materials.", "Starting Materials": [ "4-Aminobenzoic acid", "1,2-Diaminopropane", "Maleic acid", "Methanol", "Sodium hydroxide", "Sulfuric acid" ], "Reaction": [ "Step 1: 4-Aminobenzoic acid is reacted with 1,2-Diaminopropane in methanol to form the corresponding amide.", "Step 2: The amide is then treated with sodium hydroxide and heated to form the corresponding imide.", "Step 3: Maleic acid is reacted with the imide to form the maleate salt of the imide.", "Step 4: The maleate salt is then reacted with sulfuric acid to form the final product, Cinepazide maleate." ] } | |
| 26328-04-1 | |
Molecular Formula |
C26H35N3O9 |
Molecular Weight |
533.6 g/mol |
IUPAC Name |
but-2-enedioic acid;(E)-1-[4-(2-oxo-2-pyrrolidin-1-ylethyl)piperazin-1-yl]-3-(3,4,5-trimethoxyphenyl)prop-2-en-1-one |
InChI |
InChI=1S/C22H31N3O5.C4H4O4/c1-28-18-14-17(15-19(29-2)22(18)30-3)6-7-20(26)25-12-10-23(11-13-25)16-21(27)24-8-4-5-9-24;5-3(6)1-2-4(7)8/h6-7,14-15H,4-5,8-13,16H2,1-3H3;1-2H,(H,5,6)(H,7,8)/b7-6+; |
InChI Key |
XSTJTOKYCAJVMJ-UHDJGPCESA-N |
Isomeric SMILES |
COC1=CC(=CC(=C1OC)OC)/C=C/C(=O)N2CCN(CC2)CC(=O)N3CCCC3.C(=CC(=O)O)C(=O)O |
SMILES |
COC1=CC(=CC(=C1OC)OC)C=CC(=O)N2CCN(CC2)CC(=O)N3CCCC3.C(=CC(=O)O)C(=O)O |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C=CC(=O)N2CCN(CC2)CC(=O)N3CCCC3.C(=CC(=O)O)C(=O)O |
Appearance |
Solid |
melting_point |
135°C |
| 28044-44-2 26328-04-1 |
|
Pictograms |
Irritant |
Purity |
> 95% |
quantity |
Milligrams-Grams |
synonyms |
1-((1-pyrrolidinylcarbonyl)methyl)-4-(3,4,5-trimethoxycinnamoyl)piperazine 1-((1-pyrrolidynylcarbonyl)methyl)-4-(3,4,5-trimethoxycinnamoyl)piperazine maleate 67350-MD cinepazide cinepazide maleate MD-67350 free base Vasodistal |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
ANone: While the exact mechanism remains unclear, research suggests that cinepazide maleate exerts neuroprotective effects, possibly by:
- Modulating the MAPK signaling pathway: this compound pretreatment has been shown to increase the expression of extracellular signal-regulated kinase (ERK) phosphorylation in the ischemic penumbra of rat models, potentially contributing to its neuroprotective effects. []
- Increasing adenosine concentration: this compound might increase adenosine levels in the brain following cerebral ischemia, offering neuroprotection by potentially inhibiting inflammatory responses. []
ANone: Yes, studies indicate that this compound treatment can significantly reduce serum levels of TNF-α and ICAM-1 in acute cerebral infarct patients. This suggests a potential role in mitigating inflammation and reducing brain cell damage. []
ANone: this compound has been investigated for its potential in treating various conditions, including:
- Acute cerebral infarction [, , , , , ]
- Traumatic brain injury [, ]
- Hypertensive cerebral hemorrhage [, ]
- Vertebral-basilar artery insufficiency [, , ]
- Diabetic foot [, ]
- Coronary heart disease with ventricular dysfunction in diabetic patients []
- Sudden hearing loss []
- Diabetic peripheral neuropathy []
ANone: Several studies suggest that this compound can improve neurological function in acute cerebral infarction patients. Notably, it may be more effective than ligustrazine and citicoline in improving neurological deficits and reducing complications. []
ANone: Yes, studies have compared this compound to other treatment options:
- In hypertensive cerebral hemorrhage, this compound showed better improvement in neurological function after microtraumatic craniopuncture compared to nimodipine. []
- For vertebral-basilar insufficiency, this compound demonstrated superior efficacy compared to Compound Danshen Injection in improving clinical cure and effective rates. []
ANone: While generally considered safe, some studies have reported on adverse effects:
- A comparison study indicated a lower incidence of adverse effects with this compound compared to low molecular weight dextran following digital replantation surgery. []
- Despite its efficacy in treating vertebral-basilar insufficiency, this compound exhibited a higher incidence of adverse events compared to Compound Danshen Injection. []
ANone: A subgroup analysis of a larger clinical trial found no significant difference in blood pressure control between acute ischemic stroke patients receiving this compound and the control group, suggesting that this compound does not interfere with blood pressure management in this patient population. []
ANone: Studies have investigated the compatibility and stability of this compound injection with various infusion solvents:
- This compound remained stable for 8 hours at 25°C when mixed with 5% glucose injection, 0.9% sodium chloride injection, fructose injection, and invert sugar injection. []
- Similar stability was observed when mixed with xylitol injection or invert sugar injection for 24 hours at 4°C and 25°C. []
ANone: A patent describes a specific this compound injection formulation containing D-sorbierite and disodium hydrogen phosphate, aiming to reduce the content of the this compound cis-isomer during long-term storage. []
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



